N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative featuring:
- A 3-chlorobenzyl group attached to the amide nitrogen.
- A 4-substituted benzoyl moiety with a pyrazine ring linked via an oxygen atom.
- A morpholine substituent at the 3-position of the pyrazine ring.
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-18-3-1-2-16(14-18)15-26-21(28)17-4-6-19(7-5-17)30-22-20(24-8-9-25-22)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQDTAVKIDRLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with morpholine under specific conditions to form the morpholinylpyrazinyl intermediate.
Coupling with chlorobenzylamine: The intermediate is then reacted with 3-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share the benzamide-pyrazine-oxygen scaffold but differ in substituents (Table 1):
Notes:
- The target compound differs from its methoxy analogs (e.g., 3-methoxybenzyl derivative) by the presence of an electron-withdrawing chloro group , which may enhance lipophilicity and influence receptor binding .
- The 4-fluoro substituent in the chloro-fluoro analog may enhance metabolic stability compared to the target compound .
Morpholine vs. Piperidine Substitution
- Morpholine (a six-membered oxygen-containing ring) is less basic than piperidine (a six-membered amine ring), which could affect protonation states under physiological conditions .
- Piperidine-containing analogs may exhibit higher membrane permeability due to increased lipophilicity .
Halogen vs. Methoxy Substituents
- Methoxy groups are electron-donating, which may reduce oxidative metabolism but decrease affinity for certain targets .
Melting Points and Stability
- While direct data for the target compound are unavailable, analogs like N-(3-Methoxybenzyl)-... (mp: undisclosed) and thiazolidinone derivatives (mp: 215–222°C) suggest that chloro substituents could increase melting points due to stronger intermolecular interactions .
Hypothetical Pharmacological Implications
- The target compound’s chlorobenzyl-morpholine-pyrazine architecture is structurally similar to kinase inhibitors targeting PI3K or mTOR pathways.
- Substitutions in analogs (e.g., piperidine in ) may shift selectivity toward different kinase isoforms.
Biological Activity
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a chlorobenzyl group and a morpholinopyrazinyl ether moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C22H21ClN4O3
- Molecular Weight : 424.89 g/mol
- CAS Number : 1251695-93-8
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. A study showed that certain pyrazole compounds demonstrated inhibitory effects against cancer cell lines, including MCF-7 and MDA-MB-231, which are models for breast cancer. The presence of chlorinated substituents enhanced the cytotoxic effects of these compounds .
Anti-inflammatory Properties
In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit key inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives generally show promising activity against various bacterial and fungal strains, indicating their potential use in treating infections .
Research Findings and Case Studies
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